molecular formula C14H20N2O2 B5734937 N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE

N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE

Cat. No.: B5734937
M. Wt: 248.32 g/mol
InChI Key: HOKYXKMTMPMDTJ-UHFFFAOYSA-N
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Description

N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE is a chemical compound with a complex structure It is an amide derivative, characterized by the presence of a propanamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE typically involves the reaction of 4-(bromomethyl)benzyl bromide with propanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: A structurally related compound with similar properties.

    N-(4-methoxyphenyl)-2-methylpropanamide: Another amide derivative with comparable chemical behavior.

Uniqueness

N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a propanamide group with a phenyl ring makes it versatile for various chemical transformations and research purposes.

Properties

IUPAC Name

N-[[4-[(propanoylamino)methyl]phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYXKMTMPMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)CNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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